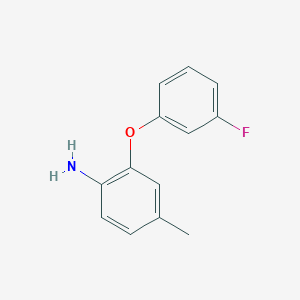

2-(3-Fluorophenoxy)-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Fluorophenoxy)-4-methylaniline" is a derivative of aniline, which is a pivotal building block in pharmaceuticals and agrochemicals. Aniline derivatives are known for their diverse biological activities and are often subjected to various chemical reactions to synthesize new compounds with potential applications. The studies on similar compounds, such as 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline, have shown that they can have significant biological effects, which could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related fluorinated aniline compounds has been demonstrated in various studies. For instance, the synthesis of 4-fluoroprolines from 4-hydroxyproline using a fluoride salt showcases a method of introducing fluorine into an organic molecule . Although the specific synthesis of "2-(3-Fluorophenoxy)-4-methylaniline" is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(3-Fluorophenoxy)-4-methylaniline" has been studied using techniques such as X-ray diffraction (XRD) and spectroscopy. For example, the crystallographic and spectroscopic studies of salicylideneaniline derivatives have provided insights into their molecular geometries and intermolecular interactions . These studies often involve the use of Density Functional Theory (DFT) to optimize geometries and predict properties, which could be applicable to the molecular structure analysis of "2-(3-Fluorophenoxy)-4-methylaniline" .

Chemical Reactions Analysis

The chemical reactivity of fluorinated aniline derivatives can be complex due to the presence of the electronegative fluorine atom, which can affect the electron distribution within the molecule. The studies on similar compounds have shown various chemical reactions, such as the treatment of a triazole derivative with sodium methoxide to synthesize a complex organic molecule . These reactions highlight the potential reactivity of "2-(3-Fluorophenoxy)-4-methylaniline" in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aniline derivatives are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. The studies on related compounds have identified changes in physical properties, such as melting points and solubility, as well as chemical properties like acidity and basicity . The analysis of "2-(3-Fluorophenoxy)-4-methylaniline" would likely involve similar considerations, taking into account the specific effects of the 3-fluorophenoxy and 4-methyl groups on the aniline moiety.

Applications De Recherche Scientifique

Biomarker Identification in Toxicology

Research involving 2-(3-Fluorophenoxy)-4-methylaniline has contributed to the identification of novel biomarkers for xenobiotic toxicity. For example, a study using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy revealed biochemical changes in earthworms exposed to this compound, suggesting its potential as a biomarker for environmental monitoring (Bundy et al., 2002).

Molecular Interactions and Metabolic Pathways

Investigations into the metabolic pathways of halogenated anilines like 2-(3-Fluorophenoxy)-4-methylaniline in rat liver microsomes have provided insights into the formation of various metabolites. This research is pivotal in understanding how these compounds are processed in biological systems and their potential environmental and health impacts (Boeren et al., 1992).

Fluorescence-Based pH Probes

Derivatives of 2-(3-Fluorophenoxy)-4-methylaniline have been utilized in creating pH-sensitive probes for biomedical applications. The development of these probes, which display changes in fluorescence in response to pH variations, demonstrates the versatility of fluorophenol derivatives in bioimaging and medical diagnostics (Rhee et al., 1995).

Nucleobase-Specific Hybridization Probes

Recent advancements include the synthesis of a 3-fluoro-6-methylaniline nucleoside, demonstrating its effectiveness in mercury-mediated base pairing and potential as a high-affinity nucleobase-specific hybridization probe. This innovative application in molecular biology could enhance the understanding of nucleic acid interactions and DNA-based technologies (Aro-Heinilä et al., 2019).

Chemical Sensors and Imaging Agents

Compounds derived from 2-(3-Fluorophenoxy)-4-methylaniline have been developed as sensitive fluorescent sensors for detecting metal ions. These sensors are useful in environmental monitoring and potentially in medical diagnostics, showcasing the compound's applicability in developing advanced sensing technologies (Ye et al., 2014).

Metabolism and Binding Studies

Research on the metabolism and binding properties of related anilines provides insights into the biochemical processes involving 2-(3-Fluorophenoxy)-4-methylaniline. These studies are crucial for understanding the compound's behavior in biological systems and its potential pharmaceutical applications (Hill et al., 1979).

Mécanisme D'action

Target of Action

The primary target of 2-(3-Fluorophenoxy)-4-methylaniline is the Dopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thereby terminating the action of dopamine .

Mode of Action

This could result in changes to dopamine reuptake, potentially influencing neurotransmission .

Biochemical Pathways

Dopamine is a critical neurotransmitter involved in various functions, including motor control, reward, and reinforcement .

Pharmacokinetics

Similar compounds are known to undergo oxidative metabolism and glucuronidation . These processes can impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 2-(3-Fluorophenoxy)-4-methylaniline’s action would likely be related to its influence on dopamine neurotransmission. By potentially altering DAT function, it could modulate dopamine levels in the synaptic cleft, thereby affecting downstream signaling .

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-5-6-12(15)13(7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVUVVMTRISSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1328936.png)

![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)

![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)

![3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328946.png)

![3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328948.png)

![4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328950.png)

![3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328951.png)

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)